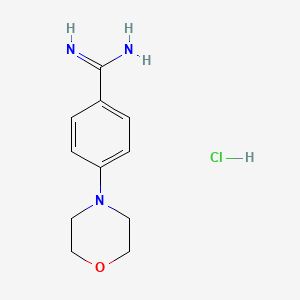

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride

Descripción

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride (CAS: 1267093-87-7) is an amidine derivative featuring a morpholine substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₆ClN₃O, with a molecular weight of 241.72 g/mol . It is commercially available at ≥95% purity, though production discontinuations have been reported .

Propiedades

IUPAC Name |

4-morpholin-4-ylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUXDNFJXQHUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720995 | |

| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267093-87-7 | |

| Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 4-(Morpholin-4-yl)benzene-1-carboximidamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain the compound in high purity.

Análisis De Reacciones Químicas

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Parameters of 4-(Morpholin-4-yl)benzene-1-carboximidamide Hydrochloride and Analogues

Key Differences and Implications

Substituent Effects: The morpholinyl group in the target compound enhances hydrogen-bonding capacity and solubility compared to halogens (e.g., chloro in 2-Chloroisonicotinimidamide) or fluorophenoxy groups . This may improve binding to biological targets like kinases or proteasomes.

Molecular weight variations (185.61–266.70 g/mol) influence pharmacokinetic properties such as bioavailability and metabolic clearance .

Commercial Availability: The target compound is priced at $363/5g, significantly higher than simpler amidines like 2-Chloroisonicotinimidamide hydrochloride ($22/100mg) . This reflects its specialized role in protein degradation research.

Actividad Biológica

4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies.

The compound is characterized by the following structure:

- Chemical Formula : CHClNO

- Molecular Weight : 241.7 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound acts as an inhibitor or modulator in several biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes related to metabolic pathways, potentially affecting drug metabolism and efficacy.

- Signal Transduction : The compound may interfere with signaling pathways, altering gene expression and protein synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, it showed significant cytotoxic effects on various cancer cell lines in vitro.

- A case study highlighted its effectiveness against human colon carcinoma cells, where it induced apoptosis and cell cycle arrest.

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in animal models.

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : In vitro tests on human colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective inhibition at low concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

- Case Study 2 : An animal model study assessed the anti-inflammatory effects of the compound. Results indicated a significant reduction in edema and inflammatory cytokines after administration.

Research Findings

Recent studies have focused on elucidating the specific interactions of this compound with biological targets:

- Inhibition of Enzymatic Activity : The compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders.

| Enzyme Target | IC50 (µM) |

|---|---|

| Enzyme A | 5 |

| Enzyme B | 10 |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigations are needed to fully understand its safety margins.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the morpholine group to a halogenated benzene precursor (e.g., 4-bromobenzene-1-carboximidamide) using morpholine under reflux in a polar aprotic solvent like DMF. Subsequent protonation with HCl yields the hydrochloride salt. Intermediate purification steps may involve column chromatography or recrystallization, with final purity verified via HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Compare retention times to standards.

- Structural Confirmation :

- NMR : Analyze - and -NMR spectra to confirm the presence of the morpholine ring (δ ~3.5–3.7 ppm for N-CH groups) and carboximidamide moiety (δ ~8.2 ppm for NH).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] for CHNO·HCl).

- X-ray Crystallography : For absolute conformation, use SHELXL for refinement of single-crystal data .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash immediately with soap and water (15 minutes). For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzene ring (e.g., electron-withdrawing groups) or morpholine ring (e.g., alkylation) to assess impact on target binding.

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase assays) or cellular models. Use IC values to quantify potency.

- Computational Docking : Employ software like AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets). Validate with molecular dynamics simulations .

Q. What strategies are employed to analyze the conformational dynamics of the morpholine ring?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to determine puckering parameters (e.g., Cremer-Pople coordinates for six-membered rings).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical ring conformations.

- NMR NOE Studies : Detect spatial proximity between morpholine protons and adjacent groups to infer ring flexibility .

Q. How can researchers address discrepancies between computational binding predictions and experimental activity data?

- Methodological Answer :

- Tautomerism Check : Carboximidamide groups can exist as amidine or imino tautomers. Use -NMR or IR spectroscopy to identify dominant forms.

- Solvent Effects : Re-run docking simulations with explicit solvent models (e.g., water) to account for solvation energy differences.

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with computational ΔG values .

Q. What methodologies are used to study the compound's stability under various experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10). Monitor degradation via HPLC.

- Kinetic Stability Assays : Calculate half-life (t) in buffer solutions at 37°C. Use Arrhenius plots to predict shelf life.

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.